Syndyphalin

Descripción

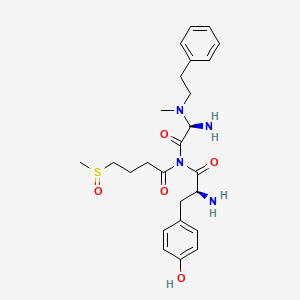

Syndyphalin is a synthetic tripeptide with enkephalin-like properties, known for its potent analgesic effects. It was first synthesized by Kiso et al. in 1981, who aimed to create more stable and potent enkephalin analogues . This compound has shown significant activity in both in vitro and in vivo assays, making it a valuable compound in pharmacological research.

Propiedades

Número CAS |

78263-45-3 |

|---|---|

Fórmula molecular |

C25H34N4O5S |

Peso molecular |

502.6 g/mol |

Nombre IUPAC |

N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-2-amino-2-[methyl(2-phenylethyl)amino]acetyl]-4-methylsulfinylbutanamide |

InChI |

InChI=1S/C25H34N4O5S/c1-28(15-14-18-7-4-3-5-8-18)23(27)25(33)29(22(31)9-6-16-35(2)34)24(32)21(26)17-19-10-12-20(30)13-11-19/h3-5,7-8,10-13,21,23,30H,6,9,14-17,26-27H2,1-2H3/t21-,23+,35?/m0/s1 |

Clave InChI |

VZHJHDJYSCFOFP-UAQYSYNFSA-N |

SMILES |

CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N |

SMILES isomérico |

CN(CCC1=CC=CC=C1)[C@H](C(=O)N(C(=O)CCCS(=O)C)C(=O)[C@H](CC2=CC=C(C=C2)O)N)N |

SMILES canónico |

CN(CCC1=CC=CC=C1)C(C(=O)N(C(=O)CCCS(=O)C)C(=O)C(CC2=CC=C(C=C2)O)N)N |

Sinónimos |

syndyphalin syndyphalin-33 Tyr-D-Met(O)-Gly-MPA Tyr-D-Met(O)-Gly-N-methylphenethylamide |

Origen del producto |

United States |

Métodos De Preparación

Syndyphalin can be synthesized through a series of chemical reactions involving the coupling of amino acids. The synthetic route typically involves the following steps:

Coupling of Tyrosine and D-Methionine: The first step involves the coupling of tyrosine with D-methionine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Oxidation: The methionine residue is then oxidized to form methionine sulfoxide.

Coupling with Glycine: The oxidized dipeptide is then coupled with glycine to form the tripeptide.

Methylation: The final step involves the methylation of the phenethylamide group to form this compound.

Análisis De Reacciones Químicas

Syndyphalin undergoes several types of chemical reactions, including:

Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.

Reduction: The oxidized methionine can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).

Substitution: The phenethylamide group can undergo substitution reactions with various reagents to form different analogues.

Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for coupling, dithiothreitol (DTT) for reduction, and various oxidizing agents for oxidation. The major products formed from these reactions include methionine sulfoxide derivatives and substituted phenethylamide analogues.

Aplicaciones Científicas De Investigación

Syndyphalin has a wide range of scientific research applications, including:

Pharmacology: This compound is used in pharmacological studies to investigate its analgesic properties and its effects on the central nervous system.

Endocrinology: This compound has been shown to stimulate growth hormone secretion in various animal models, making it a valuable tool in endocrinology research.

Neuroscience: This compound is used to study the mechanisms of opioid receptor activation and the modulation of pain pathways.

Mecanismo De Acción

Syndyphalin exerts its effects by binding to µ-opioid receptors in the central nervous system. This binding activates the opioid receptors, leading to the inhibition of neurotransmitter release and the modulation of pain pathways. The ability of naloxone to block this compound-stimulated growth hormone secretion suggests that this peptide acts via µ-opiate receptors . The molecular targets involved in this compound’s mechanism of action include the µ-opioid receptors and the associated signaling pathways.

Comparación Con Compuestos Similares

Syndyphalin is similar to other enkephalin analogues, such as met-enkephalin and leu-enkephalin. this compound is unique in its structure and potency. Unlike met-enkephalin and leu-enkephalin, this compound has a methylated phenethylamide group, which contributes to its increased stability and potency . Other similar compounds include:

Met-enkephalin: A pentapeptide with opioid activity but lower potency compared to this compound.

Leu-enkephalin: Another pentapeptide with opioid activity, also less potent than this compound.

Dynorphin: A larger opioid peptide with different receptor selectivity and potency.

This compound’s unique structure and potent analgesic effects make it a valuable compound for research and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.